REACTION_SMILES
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[CH3:20][C:21](=[O:22])[CH3:23].[F:1][c:2]1[cH:3][c:4]2[c:5]([CH:12]=[O:13])[cH:6][n:7]([CH3:11])[c:8]2[cH:9][cH:10]1.[K+:19].[Mn:14](=[O:15])([O-:16])(=[O:17])=[O:18]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([C:12](=[O:13])[OH:15])[cH:6][n:7]([CH3:11])[c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(C=O)c2cc(F)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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Cn1cc(C(=O)O)c2cc(F)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |